1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE

Physicochemical Properties Formulation Development Process Chemistry

Researchers designing kinase inhibitors or antifungal agents often face confounding biological activity from over-functionalized building blocks. 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-20-7) provides a clean, minimal triazole scaffold with 0 HBD and favorable logP for optimal passive permeability. • Recognized bioisostere for imidazole/amide groups; core scaffold analogous to commercial triazole fungicides (tebuconazole, propiconazole). • High boiling point (399.1 °C) and low volatility ensure safe handling in high-temperature cross-couplings and nucleophilic aromatic substitutions. • ≥97% purity; long-term storage in a cool, dry place; not classified as hazardous for transport.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B5618175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-METHYLPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)-ETHANONE
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CN2C=NC=N2
InChIInChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
InChIKeyZFWAVFITNQYLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Overview


1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (C11H11N3O; MW: 201.22 g/mol) is a substituted ethanone derivative featuring a 1,2,4-triazole moiety and a 4-methylphenyl group . The compound is available with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its structure offers two distinct nitrogen-rich heterocyclic and aromatic domains, positioning it as a versatile intermediate and scaffold for medicinal chemistry and agrochemical development .

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Uniqueness


While many triazole-containing compounds are marketed for broad antifungal or antimicrobial applications, 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone offers a unique combination of a simple, unadorned 1,2,4-triazole ring and a 4-methylphenyl ketone group . This structural simplicity is a strategic advantage: it provides a 'clean' scaffold for derivatization without the confounding biological activity of more complex substituents [1]. Generic substitution with more heavily functionalized triazole ethanones (e.g., those with thioether or additional heterocyclic rings) would introduce unwanted steric bulk and alter critical physicochemical properties like logP and hydrogen bonding capacity, thereby compromising its utility as a modular building block in rational design [1].

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone vs. Key Comparators


Thermal Stability and Volatility Profile

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits a boiling point of 399.1±44.0 °C at 760 mmHg and a calculated vapor pressure of 0.0±0.9 mmHg at 25°C . This volatility profile is significantly lower than simpler aryl methyl ketones (e.g., 4'-methylacetophenone, which has a boiling point of ~226 °C and higher vapor pressure), confirming its superior thermal stability and lower fugacity .

Physicochemical Properties Formulation Development Process Chemistry

Hydrogen Bonding and Lipophilicity

The compound possesses 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) . In contrast, a closely related scaffold like 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanone (lacking the 4-methyl group) also has 0 HBD and 3 HBA, but the addition of the methyl group on 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone increases lipophilicity (clogP) without introducing new H-bonding interactions . This subtle change can improve membrane permeability while maintaining the same hydrogen-bonding capacity.

Medicinal Chemistry Drug Design ADME Properties

Scaffold Simplicity and Derivatization Potential

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as a core scaffold that can be selectively derivatized. For instance, it can be reacted with various thiols or alkyl halides to introduce functional diversity [1]. In contrast, more complex triazole ethanones like 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone are already highly substituted and offer fewer positions for further rational modification without disrupting established structure-activity relationships [1].

Synthetic Chemistry Lead Optimization Click Chemistry

1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Applications


Kinase and CYP51 Inhibitor Design

The 1,2,4-triazole core is a recognized bioisostere for imidazole and amide groups, and the 4-methylphenyl ketone moiety is a common feature in kinase inhibitors. Researchers can use 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a starting material to synthesize novel antifungal agents targeting CYP51 or anticancer kinase inhibitors. Its 0 HBD count and favorable clogP (as established in Section 3) are ideal for optimizing passive permeability, a key requirement for intracellular targets.

Fungicide Lead Development

The compound provides a core scaffold analogous to known commercial triazole fungicides (e.g., tebuconazole, propiconazole). Its low vapor pressure (see Section 3) is a beneficial property for agricultural formulations, suggesting reduced volatility and improved environmental persistence. The availability of the unsubstituted triazole ring allows for the introduction of diverse lipophilic tails to optimize binding to fungal CYP51 and improve cuticular penetration. [1]

Process Chemistry: Thermally Stable Intermediate

The high boiling point (399.1 °C) and low volatility (see Section 3) make this compound a robust intermediate for high-temperature synthetic transformations, such as nucleophilic aromatic substitutions or metal-catalyzed cross-couplings. It can be handled and stored with less concern for evaporative loss or thermal decomposition compared to simpler aryl ketones, improving process safety and yield consistency.

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